4-Amino-N'-hydroxy-N-phenyl-1,2,5-oxadiazole-3-carboximidamide
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Overview
Description
4-Amino-N’-hydroxy-N-phenyl-1,2,5-oxadiazole-3-carboximidamide is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N’-hydroxy-N-phenyl-1,2,5-oxadiazole-3-carboximidamide typically involves the reaction of 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures, around 180°C . This reaction is a key step in the formation of the oxadiazole ring, which is crucial for the compound’s stability and reactivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency. The use of continuous flow reactors and other advanced chemical engineering techniques can also facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N’-hydroxy-N-phenyl-1,2,5-oxadiazole-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can undergo substitution reactions, where different substituents replace the existing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different chemical and physical properties depending on the nature of the substituents introduced.
Scientific Research Applications
4-Amino-N’-hydroxy-N-phenyl-1,2,5-oxadiazole-3-carboximidamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing other heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: The compound’s unique structure makes it a candidate for drug development, targeting specific biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 4-Amino-N’-hydroxy-N-phenyl-1,2,5-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 1,2,4-Oxadiazole derivatives
- 1,3,4-Oxadiazole derivatives
Uniqueness
4-Amino-N’-hydroxy-N-phenyl-1,2,5-oxadiazole-3-carboximidamide is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H9N5O2 |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
4-amino-N-hydroxy-N'-phenyl-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C9H9N5O2/c10-8-7(13-16-14-8)9(12-15)11-6-4-2-1-3-5-6/h1-5,15H,(H2,10,14)(H,11,12) |
InChI Key |
BOACWWQRUZPMQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=NON=C2N)NO |
Origin of Product |
United States |
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